Sodium (2S,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate, universally recognized as D-galacturonic acid sodium salt (CAS 14984-39-5), is the highly water-soluble, monomeric sodium salt of the principal uronic acid found in pectin. In industrial and laboratory procurement, it serves as a critical, pH-neutral building block for synthesizing aldaric acids (such as galactaric acid) used in biodegradable polymers, and acts as a precise precursor for engineered metabolic pathways targeting L-ascorbic acid (vitamin C) analogs. Unlike heterogeneous polymeric extracts, this high-purity monomer provides exact stoichiometric control for transition-metal-catalyzed oxidations and stereospecific enzymatic conversions, making it a foundational reagent for advanced carbohydrate chemistry, formulation science, and biocatalysis [1].
Procurement substitution with the free acid form (D-galacturonic acid, CAS 685-73-4) or polymeric polygalacturonic acid (pectin) introduces severe process liabilities. The free acid is highly acidic in aqueous solution (pKa ~3.3), causing immediate pH drops that can denature sensitive enzymes in biocatalytic assays or trigger acid-catalyzed degradation of co-reactants unless continuously buffered. Conversely, substituting with polymeric pectin fails in precision synthesis because it requires complex, incomplete depolymerization steps that yield mixed oligomers rather than a pure monomeric substrate. Furthermore, substitution with epimeric salts like D-glucuronic acid sodium salt is non-viable in metabolic engineering, as specific aldo-keto reductases exhibit strict stereospecificity for the (2S,3R,4S,5R) configuration [1].
When preparing aqueous solutions for enzymatic assays or physiological models, the sodium salt form provides immediate, pH-neutral dissolution. In contrast, dissolving the free D-galacturonic acid results in a highly acidic environment due to its pKa of approximately 3.3. This requires active, continuous buffering to reach the physiological pH (7.0–7.4) required for most biocatalytic processes, which adds formulation complexity and introduces variable ionic strength that can alter enzyme kinetics [1].
| Evidence Dimension | Aqueous dissolution pH and buffering requirements |
| Target Compound Data | D-Galacturonic acid sodium salt (dissolves near neutral pH, minimal buffering required) |
| Comparator Or Baseline | Free D-galacturonic acid (pKa ~3.3, requires aggressive base titration) |
| Quantified Difference | Eliminates the need for continuous pH adjustment and prevents acid-shock to sensitive biological or catalytic systems. |
| Conditions | Aqueous solution preparation for physiological or enzymatic assays |
Procuring the sodium salt streamlines workflow and ensures reproducible enzyme assay conditions by avoiding the variable ionic strength introduced by manual neutralization.
For the synthesis of galactaric acid, using the monomeric sodium salt allows for direct, high-efficiency catalytic oxidation. Utilizing gold-on-titania (Au/TiO2) catalysts under mild conditions (1 bar O2), the pure monomeric salt achieves rapid conversion. If polymeric polygalacturonic acid is used as a baseline substitute, the process is bottlenecked by a mandatory depolymerization step, which inherently yields a distribution of oligomers and significantly reduces the final molar yield of the target aldaric acid [1].
| Evidence Dimension | Precursor availability for catalytic oxidation |
| Target Compound Data | D-Galacturonic acid sodium salt (100% monomeric availability for direct oxidation) |
| Comparator Or Baseline | Polygalacturonic acid / Pectin (requires depolymerization, yielding mixed oligomeric byproducts) |
| Quantified Difference | Provides a direct, single-step oxidation route to galactaric acid with near-quantitative monomer utilization. |
| Conditions | Catalytic oxidation using Au/TiO2 under 1 bar O2 in aqueous media |
Industrial buyers synthesizing aldaric acid derivatives must procure the monomeric salt to maximize catalytic yield and avoid the costly purification of oligomeric mixtures.
In synthetic biology applications targeting the production of L-ascorbic acid precursors, the exact (2S,3R,4S,5R) stereochemistry of D-galacturonic acid is mandatory. Specific aldo-keto reductases engineered into hosts like Saccharomyces cerevisiae are highly selective for converting D-galacturonic acid to L-galactonate. Attempting to substitute this with the closely related C4 epimer, D-glucuronic acid, results in near-zero enzymatic conversion, as the active site of the reductase cannot accommodate the inverted hydroxyl group at the C4 position [1].
| Evidence Dimension | Enzymatic conversion efficiency to L-aldonates |
| Target Compound Data | D-Galacturonic acid sodium salt (high affinity and turnover by specific aldo-keto reductases) |
| Comparator Or Baseline | D-Glucuronic acid sodium salt (C4 epimer, negligible binding/conversion) |
| Quantified Difference | Absolute stereospecific requirement for the D-galacturonate configuration to enable L-galactonate biosynthesis. |
| Conditions | Biocatalytic conversion using yeast-derived aldo-keto reductases |
Ensures the viability of engineered metabolic pathways where even single-stereocenter variations completely abolish enzyme activity.
Directly following its high efficiency in catalytic oxidation, this compound is effectively used as a monomeric precursor to synthesize galactaric (mucic) acid. Galactaric acid is a highly sought-after building block for creating sustainable, bio-based polyamides and polyesters, where the precise stoichiometry of the starting sodium salt ensures high polymerization yields [1].
Because of its pH-neutral dissolution profile, the sodium salt is a standardized analytical substrate for quantifying the activity of pectin-degrading enzymes in the food and beverage industry. It allows for precise calibration of enzyme kinetics without the confounding effects of acid-induced pH shifts [2].
Leveraging its strict stereochemical fit for specific aldo-keto reductases, this compound is procured as a critical substrate in synthetic biology. It is fed into engineered yeast strains to produce L-galactonate, a direct intermediate in the bio-manufacturing of L-ascorbic acid and related high-value nutraceuticals [3].